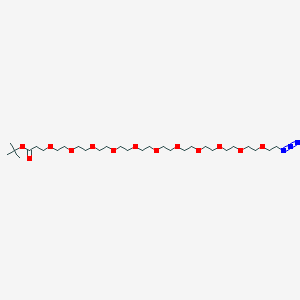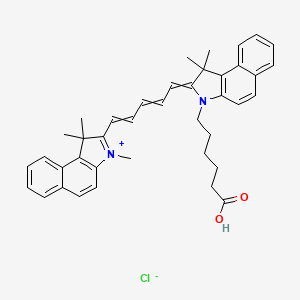
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BI-9627 is a highly potent inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1). This compound is known for its excellent pharmacokinetics, low potential for drug-drug interactions, and good selectivity against other isoforms such as NHE2 and NHE3 . NHE1 is a transmembrane ion channel responsible for regulating intracellular pH by exchanging sodium ions and protons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BI-9627 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of BI-9627 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
BI-9627 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BI-9627 can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of BI-9627, which may have different pharmacological properties and applications .
Applications De Recherche Scientifique
BI-9627 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of sodium-hydrogen exchangers and their role in various chemical processes
Biology: Employed in biological studies to investigate the regulation of intracellular pH and its impact on cellular functions
Medicine: Explored for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and other cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting sodium-hydrogen exchangers
Mécanisme D'action
BI-9627 exerts its effects by inhibiting the activity of sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition disrupts the exchange of sodium ions and protons across the cell membrane, leading to changes in intracellular pH. The compound shows high potency with an IC50 value of 6 nM in the pHi change assay . The molecular targets and pathways involved include the regulation of intracellular pH and its impact on various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-0054: A close analog of BI-9627 but inactive against NHE1, NHE2, and NHE3
Amiloride: Another NHE1 inhibitor but with different pharmacokinetic properties and selectivity.
Uniqueness of BI-9627
BI-9627 stands out due to its high potency, excellent pharmacokinetics, and low potential for drug-drug interactions. It also shows good selectivity against other isoforms such as NHE2 and NHE3, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H19F3N4O2 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-10(24)23-6-4-11(5-7-23)13-3-2-12(15(25)21-9-22-20)8-14(13)16(17,18)19/h2-3,8-9,11H,4-7,20H2,1H3,(H,21,22,25) |
Clé InChI |
AXDDRGSPNQIQEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)NC=NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)


![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)


